(R)-econazole nitrate

Description

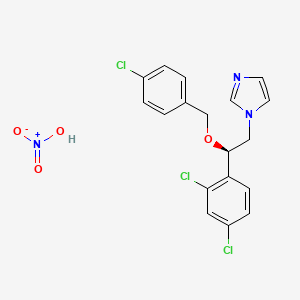

Structure

3D Structure of Parent

Properties

CAS No. |

73094-40-3 |

|---|---|

Molecular Formula |

C18H16Cl3N3O4 |

Molecular Weight |

444.7 g/mol |

IUPAC Name |

1-[(2R)-2-[(4-chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid |

InChI |

InChI=1S/C18H15Cl3N2O.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4)/t18-;/m0./s1 |

InChI Key |

DDXORDQKGIZAME-FERBBOLQSA-N |

SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

Isomeric SMILES |

C1=CC(=CC=C1CO[C@@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] |

Other CAS No. |

73094-40-3 |

Origin of Product |

United States |

Stereochemical Aspects and Chiral Resolution Methodologies

Absolute Configuration Determination of Econazole (B349626) Enantiomers

The precise three-dimensional arrangement of atoms at the chiral center, known as the absolute configuration, is a fundamental aspect of its stereochemistry.

X-ray crystallography stands as a definitive method for the unambiguous determination of the absolute configuration of chiral molecules. springernature.comresearchgate.net This technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a single crystal. researchgate.net For econazole, the absolute stereochemistry of its enantiomers was established by determining the crystal structure of (R)-(-)-econazole hydrobromide. scispace.com This analysis unequivocally assigned the (R)-configuration to the levorotatory (-) enantiomer and, by extension, the (S)-configuration to the dextrorotatory (+) enantiomer. scispace.comwiley.com The process involves analyzing the diffraction pattern of a single crystal to create a three-dimensional electron density map, which reveals the precise spatial arrangement of the atoms. nih.govthieme-connect.de

Spectroscopic and chiroptical techniques provide complementary methods for differentiating between enantiomers. Chiroptical methods, such as the measurement of optical rotation, are particularly important. Enantiomers rotate the plane of polarized light in equal but opposite directions. For econazole nitrate (B79036), the (R)-enantiomer is levorotatory (–), while the (S)-enantiomer is dextrorotatory (+). scispace.com Specific rotation values have been reported, for instance, [α]D20 -80.8° for (R)-(-)-econazole nitrate and +83.3° for (S)-(+)-econazole nitrate in methanol (B129727). scispace.com These measurements are crucial for characterizing the enantiomeric purity of a sample. libretexts.org

Application of X-ray Crystallography for Stereochemical Assignment

Enantiomeric Resolution Strategies for Racemic Econazole Nitrate

Since econazole nitrate is often synthesized as a racemic mixture (an equal mixture of both enantiomers), effective resolution strategies are essential to obtain the individual enantiomers for further study. libretexts.org

A classical and effective method for resolving racemic bases like econazole is through the formation of diastereomeric salts with a chiral resolving agent. libretexts.org Racemic econazole nitrate has been successfully resolved using (R,R)- and (S,S)-tartaric acid. scispace.com The reaction of the racemic econazole base with an enantiomerically pure chiral acid, such as (+)-tartaric acid, results in the formation of two diastereomeric salts: [(R)-econazole][(+)-tartrate] and [(S)-econazole][(+)-tartrate]. libretexts.orglibretexts.org

These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. mdpi.comulisboa.pt Once the diastereomeric salts are separated, the individual enantiomers of econazole can be recovered by treatment with a base to neutralize the tartaric acid. libretexts.org This method has been instrumental in obtaining enantiomerically pure samples of (R)- and (S)-econazole. scispace.com

Chromatographic methods offer powerful alternatives for the analytical and preparative separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely used and highly effective technique for the enantioseparation of various chiral compounds, including econazole. nih.govnih.gov This method involves passing the racemic mixture through a column containing a chiral material that interacts differently with each enantiomer, leading to their separation. nih.gov

Several types of CSPs have been successfully employed for the resolution of econazole enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated excellent chiral recognition capabilities for econazole. nih.gov For instance, cellulose-based columns like Chiralcel OD have been used effectively. nih.gov

Cyclodextrin-based chiral columns, such as Astec Cyclobond, have also proven successful in achieving the enantioresolution of econazole. researchgate.netcore.ac.ukresearchgate.net The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the econazole enantiomers and the chiral cavity of the cyclodextrin (B1172386). A study utilizing an Astec Cyclobond column with a mobile phase of acetonitrile (B52724) and water (containing 0.2% formic acid) achieved a resolution factor (Rs) of 2.29. researchgate.netcore.ac.ukresearchgate.net

The development of various HPLC methods highlights the versatility of this technique in achieving efficient separation of econazole enantiomers, which is crucial for both analytical determination of enantiomeric purity and for preparative purposes. researchgate.netwiley.com

Table of Research Findings on HPLC Chiral Separation of Econazole

| Chiral Stationary Phase | Mobile Phase | Detection | Resolution (Rs) | Reference |

| Astec Cyclobond (cyclodextrin-based) | Acetonitrile : Water (0.2% HCOOH) (20:80, v/v) | UV at 220 nm | 2.29 | researchgate.net, core.ac.uk, researchgate.net |

| Chiralpak IC (polysaccharide-based) | Acetonitrile-ammonium acetate (B1210297) buffer (5 mM) (85:15, v/v) | Not Specified | Not Specified | researchgate.net |

| Chiralcel OD, OJ, OB, OK, OC, OF (cellulose derivatives) | Hexane-2-propanol-diethylamine (425:74:1, v/v/v) | Not Specified | 0.17 to 3.90 | nih.gov |

Chromatographic Chiral Separation Techniques

Capillary Electrophoresis (CE) for Enantiomeric Purity

Capillary Electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of pharmaceuticals due to its high efficiency, rapid method development, and low consumption of reagents and samples. nih.gov For the chiral separation of imidazole (B134444) derivatives like econazole, CE methods often involve the addition of a chiral selector to the background electrolyte (BGE). nih.govresearchgate.net

A chemometric approach has been successfully applied to optimize the chiral separation of a mixture of four imidazole derivatives, including econazole. nih.gov This optimization process utilized a Factorial Design to evaluate several key experimental factors. The goal was to achieve baseline separation of the enantiomers with high resolution. nih.gov

Table 1: Factors Optimized in Capillary Electrophoresis for Econazole Enantioseparation

| Factor | Description |

|---|---|

| BGE pH | Influences the charge of the analyte and the electroosmotic flow. |

| Acetonitrile Concentration | Affects the solubility of the analyte and the viscosity of the BGE. |

| β-Cyclodextrin (β-CD) Concentration | Acts as the chiral selector, forming transient diastereomeric complexes with the enantiomers. |

| Temperature | Impacts the kinetics of the complexation and the viscosity of the BGE. |

This systematic optimization allows for the establishment of robust conditions for the reliable determination of the enantiomeric purity of (R)-econazole nitrate. nih.gov

Stereospecificity in Preclinical and In Vitro Biological Activities

The chirality of the econazole molecule plays a critical role in its biological function. The two enantiomers, (R)-econazole and (S)-econazole, exhibit notable differences in their antifungal efficacy and their interactions with biological targets. researchgate.netnih.gov Such stereoselectivity is a common phenomenon, as biological systems like enzymes and receptors are themselves chiral, leading to potentially different interactions with each enantiomer of a drug. nih.gov

Comparative Antimycotic Efficacy of Enantiomers in Cellular Models

Studies evaluating the biological activity of the individual econazole enantiomers have demonstrated significant differences in their potency against various fungal strains. researchgate.netnih.gov While both enantiomers show considerable antifungal activity, their effectiveness varies depending on the target microorganism. This highlights the importance of stereochemistry in the drug's antifungal profile. researchgate.netnih.gov

A chemoenzymatic synthesis route was developed to produce the single enantiomers of econazole, allowing for their individual biological evaluation. nih.gov The results showed that neither enantiomer is universally more potent; instead, their efficacy is species-dependent. For instance, (R)-econazole demonstrated higher inhibitory activity against Candida krusei, whereas (S)-econazole was more effective against Cryptococcus neoformans, Penicillium chrysogenum, and Aspergillus niger. researchgate.netnih.gov

Table 2: Comparative In Vitro Antimycotic Activity of Econazole Enantiomers

| Fungal Strain | More Potent Enantiomer | Reference |

|---|---|---|

| Candida krusei | (R)-econazole | researchgate.netnih.gov |

| Cryptococcus neoformans | (S)-econazole | researchgate.netnih.gov |

| Penicillium chrysogenum | (S)-econazole | researchgate.netnih.gov |

Differential Interactions with Biological Targets Based on Stereochemistry (In Vitro)

The observed differences in antifungal efficacy are rooted in the stereospecific interactions between the econazole enantiomers and their biological targets at a molecular level. researchgate.net The primary mechanism of action for azole antifungals involves the inhibition of lanosterol (B1674476) 14α-demethylase, a crucial enzyme in the biosynthesis of ergosterol (B1671047), which is a vital component of the fungal cell membrane. cnr.itdrugbank.com The differential activity against various fungi strongly implies a stereoselective interaction with this target enzyme.

More direct evidence of stereospecific interaction has been demonstrated with other biological macromolecules. In one study, the separated enantiomers of econazole were tested for their effects on the photoactivation of rhodopsin (Rh), a G-protein coupled receptor. nih.gov The results showed a clear differential effect:

(R)-econazole : This enantiomer was found to bind to rhodopsin and stabilize the Meta III state, a photointermediate of the receptor. nih.gov

(S)-econazole : In contrast, the (S)-enantiomer had no discernible effect on the transition of rhodopsin photointermediates. nih.gov

Table 3: Stereospecific Interaction of Econazole Enantiomers with Rhodopsin (In Vitro)

| Enantiomer | Effect on Rhodopsin Photoactivation | Outcome |

|---|---|---|

| (R)-econazole | Affected the transition from Meta II to Meta III | Stabilization of the Meta III state |

| (S)-econazole | No effect observed | No change in photointermediate transition |

This clear example of a differential, stereospecific interaction with a protein target in vitro provides a molecular basis for understanding why (R)- and (S)-econazole can exhibit distinct biological and pharmacological profiles. nih.govnih.gov

Synthetic Methodologies and Chemical Transformations

Conventional Synthetic Routes to Econazole (B349626) and its Nitrate (B79036) Salt

The traditional synthesis of econazole nitrate is a multi-step process that has been optimized over time to improve yields and purity.

Multi-step Reaction Pathways and Yield Optimization

Conventional synthesis of econazole typically begins with a substituted acetophenone. A common pathway involves the following key steps:

Alkylation of Imidazole (B134444): Imidazole is alkylated with a bromoketone, such as 2-bromo-1-(2,4-dichlorophenyl)ethanone, which is prepared from o,p-dichloroacetophenone. This reaction forms an imidazolyl ketone intermediate.

Ketone Reduction: The ketone group of the intermediate is then reduced to a secondary alcohol using a reducing agent like sodium borohydride. This step creates the crucial alcohol intermediate. researchgate.net

O-Alkylation: The resulting alcohol is subsequently alkylated. The alkoxide, formed by deprotonating the alcohol with a base, reacts with p-chlorobenzyl chloride to yield the econazole free base.

Nitrate Salt Formation: Finally, the econazole free base is treated with concentrated nitric acid to precipitate (R)-econazole nitrate, which is then purified by recrystallization, often from ethanol (B145695).

Table 1: Factors Influencing Yield in Conventional Econazole Synthesis

| Parameter | Influence on Yield | Optimized Conditions/Observations | Source |

|---|---|---|---|

| Solvent | High | Determined to be the most significant factor affecting yield. DMF has been used but can be unstable. Toluene is another option. | smmu.edu.cn |

| Catalyst | Moderate | Phase transfer catalysts are often employed. | smmu.edu.cn |

| Temperature | Moderate | Reactions are typically conducted at elevated temperatures (e.g., 70-80°C). | |

| Reaction Time | Low | Less influential than the choice of solvent. | smmu.edu.cn |

Role of Key Intermediates (e.g., Imidazole Ethanol)

The central intermediate in many econazole syntheses is 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol , also referred to as imidazole ethanol. nbinno.compharmaffiliates.com This compound serves as the chiral synthon, or key building block, for a series of azole antimycotics. nbinno.comwiley.com

The synthesis of econazole proceeds through the O-alkylation of this imidazole ethanol intermediate. The hydroxyl group on the ethanol moiety is deprotonated by a base, and the resulting nucleophilic oxygen atom attacks the electrophilic carbon of p-chlorobenzyl chloride, forming the final ether linkage of the econazole molecule.

For the synthesis of the specific (R)-econazole enantiomer, obtaining an optically pure (R)-imidazolylethanol intermediate is essential. wiley.com This can be achieved through methods such as the resolution of the racemic intermediate using diastereomeric tartaric acid monoesters. wiley.com A chemoenzymatic approach has also been developed where alcohol dehydrogenases produce enantiopure (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a precursor to the final intermediate. nih.govresearchgate.net

Advanced Synthetic Approaches for Enhanced Efficiency and Purity

To overcome the limitations of conventional multi-step syntheses, such as long reaction times and the need to isolate intermediates, more advanced methods have been developed.

One-Pot Synthesis Techniques and Process Intensification

One-pot synthesis represents a significant process intensification, combining multiple reaction steps into a single vessel without isolating intermediates. This approach reduces solvent usage, shortens production time, and minimizes waste.

A patented one-pot method for synthesizing econazole nitrate uses 1-(2,4-dichlorophenyl)-2-chloro-ethanol and imidazole as starting materials. The process involves:

In Situ N-Alkylation: The starting materials react to form the imidazole ethanol intermediate in toluene.

Direct O-Alkylation: Without isolating, washing, or drying the intermediate, p-chlorobenzyl chloride is added to the same vessel to perform the O-alkylation reaction, yielding econazole.

Purification and Salt Formation: Impurities are removed before acidification with nitric acid, which simplifies the final solid-liquid separation and product isolation.

Table 2: Comparison of Conventional vs. One-Pot Synthesis

| Feature | Conventional Multi-Step Synthesis | Advanced One-Pot Synthesis |

|---|---|---|

| Intermediate Isolation | Required (recrystallization and drying of imidazole ethanol) | Not required |

| Process Steps | Multiple distinct operations (reaction, filtration, recrystallization, etc.) | N-alkylation and O-alkylation in a single vessel |

| Efficiency | Lower; longer process time | Higher; shortened reaction cycles |

| Environmental Impact | Higher solvent consumption and waste generation | Reduced solvent use and pollution |

| Operational Complexity | More complex due to multiple handling steps | Simpler, streamlined process |

Application of Phase Transfer Catalysis in Alkylation Reactions

Phase Transfer Catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In econazole synthesis, PTC is crucial for improving the efficiency of alkylation steps, which often involve a solid inorganic base (like potassium carbonate or sodium hydroxide) and reactants dissolved in an organic solvent.

Common phase transfer catalysts used in econazole synthesis include:

Quaternary Ammonium (B1175870) Salts: Such as Tetrabutylammonium Bromide (TBAB) and Triethyl Benzyl Ammonium Chloride (TEBA). wipo.int

Polyethylene Glycols (PEGs): Such as PEG-200 and PEG-400.

These catalysts work by transporting one of the reactants (typically an anion from the base) across the phase boundary into the organic phase where the reaction can occur more readily. This enhances reaction rates, allows for milder reaction conditions, and can improve yields. For example, a multi-component inorganic reagent (K₂CO₃/KOH/Al₂O₃) has been used as a solid base with PEG-200 acting as the phase transfer catalyst.

Utilization of Ionic Liquids as Solvents and Catalysts

Ionic liquids (ILs) are salts with low melting points (often below 100°C) that are increasingly used in organic synthesis as "green" alternatives to volatile organic solvents. idsi.mdgoogle.com They offer advantages such as negligible vapor pressure, high thermal stability, and the ability to be tuned for specific applications. google.com

In the synthesis of econazole nitrate, ionic liquids have been employed as both solvents and catalysts. wipo.intidsi.md

As a Solvent and Catalyst: A patented method uses the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF₄) as both a solvent and an in-phase reaction catalyst for the O-alkylation of imidazole ethanol with p-chlorobenzyl chloride. wipo.int This approach, combined with a phase transfer catalyst (TBAB) and a basic catalyst (anhydrous potassium carbonate), results in high yields and product purity exceeding 99.9%. wipo.int

In Multi-Step Synthesis: Research has also demonstrated the synthesis of econazole where the initial step involves creating an ionic liquid from imidazole itself, which then participates in subsequent coupling, reduction, and alkylation reactions. idsi.md

The use of imidazole-based ionic liquids is particularly fitting, as the imidazole moiety is a core structural feature of the final drug molecule. google.comtantuchemicals.com This methodology offers a route to cleaner reaction conditions and simplified product work-up.

Green Chemistry Principles in the Synthesis of Econazole Nitrate

The synthesis of econazole nitrate has traditionally involved methods that are not environmentally benign, often utilizing volatile organic compounds (VOCs) and requiring multiple steps for purification. In recent years, significant efforts have been directed towards developing greener synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

One notable advancement is the development of a one-pot synthesis method. This approach streamlines the process by eliminating the need to isolate and purify the intermediate, imidazole ethanol. google.com By avoiding steps like washing, recrystallization, and drying of the intermediate, this method reduces environmental pollution and improves reaction efficiency. google.com Furthermore, conducting impurity removal before the final acidification step significantly lowers the viscosity of the product mixture, facilitating easier solid-liquid separation. google.com

The use of novel catalytic systems is another key aspect of greening the synthesis of econazole nitrate. A composite catalyst of K₂CO₃/KOH/Al₂O₃ has been shown to be effective. google.com The high surface area of Al₂O₃ enhances the dispersion of the reagents, and the presence of KOH increases alkalinity without generating aqueous waste. A significant advantage of this solid-supported reagent is its reusability for multiple cycles without a considerable loss of activity, a core principle of green chemistry.

Ionic liquids, such as [bmim]BF₄, have also been explored as alternative reaction media. These non-volatile solvents can stabilize reaction intermediates, allowing the synthesis to proceed under milder conditions (e.g., 70°C instead of 80°C) and reducing the formation of side products. The use of ionic liquids has been reported to increase the reaction yield by as much as 5% compared to traditional catalytic systems.

Microwave-assisted synthesis represents another green approach, offering rapid and energy-efficient heating. ijpsjournal.commdpi.com This technique can significantly reduce reaction times from hours to minutes, leading to higher throughput and reduced energy consumption compared to conventional heating methods. ijpsjournal.commdpi.com

Table 1: Comparison of Traditional vs. Green Synthetic Methodologies for Econazole Nitrate This table provides a comparative overview of different synthetic routes for econazole nitrate, highlighting the advantages of greener methodologies.

| Feature | Traditional Method | One-Pot Synthesis | Ionic Liquid-Mediated Synthesis |

| Solvent | Toluene, Isopropanol | Toluene, Isopropanol google.com | [bmim]BF₄ |

| Reaction Time | 5.5–6 hours | 3–3.5 hours google.com | Not Specified |

| Yield | 68–72% | Not Specified | ~5% increase over traditional |

| Purification | Multiple washes, recrystallization | Single recrystallization | Not Specified |

| Environmental Impact | Moderate (VOC use) | Reduced (lower solvent volume, fewer steps) google.com | Reduced (non-volatile solvent) |

Chemical Stability and Degradation Pathways (Non-Biological Context)

The hydrolytic stability of econazole nitrate is a critical factor, particularly in aqueous formulations. Studies have shown that the degradation of econazole nitrate in solution follows first-order kinetics. uobaghdad.edu.iqwho.int This means that the rate of degradation is directly proportional to the concentration of the drug. uobaghdad.edu.iqwho.int

The rate of hydrolysis is influenced by several factors, including pH, temperature, and the presence of light. uobaghdad.edu.iqresearchgate.net The degradation of econazole nitrate is accelerated by light, emphasizing the need for light-protective packaging for formulations. uobaghdad.edu.iqresearchgate.net The type of container, whether glass or plastic, has been found to have no significant effect on the rate of degradation. researchgate.net

The choice of solvent system also plays a crucial role in the stability of econazole nitrate. For instance, a vehicle containing 75% propylene (B89431) glycol has been shown to provide a stable formulation with a minimal rate of hydrolysis. uobaghdad.edu.iq The effect of temperature on the rate of hydrolysis has been studied at accelerated conditions (40, 50, and 60°C), confirming the first-order degradation kinetics. who.int

Table 2: Degradation Rate Constants of Econazole Nitrate under Different Conditions This table summarizes the degradation rate constants (k) of econazole nitrate in an ophthalmic ointment formulation at various temperatures, illustrating the temperature dependence of hydrolytic degradation.

| Temperature (°C) | Degradation Rate Constant (k) (day⁻¹) |

| 40 | 0.45 x 10⁻³ |

| 50 | 0.9 x 10⁻³ |

| 60 | 1.8 x 10⁻³ |

| 25 (estimated) | 0.13 x 10⁻³ |

(Data sourced from a study on an ophthalmic ointment formulation) who.int

Econazole nitrate is susceptible to oxidative degradation. basicmedicalkey.com Forced degradation studies, which subject the drug to harsh conditions like heat, humidity, light, acid, base, and oxidation, have revealed that significant degradation of econazole nitrate occurs primarily under oxidative conditions. nih.govresearchgate.net

The ether group in the econazole nitrate molecule is a primary site for oxidation. basicmedicalkey.com The oxidative process typically involves the removal of a hydrogen atom from the carbon adjacent to the ether oxygen, leading to the formation of a radical. This radical can then further react to form hydroperoxides, which are unstable and can decompose into various degradation products, including aldehydes, ketones, alcohols, and carboxylic acids. basicmedicalkey.com

The imidazole ring of econazole nitrate is also a potential site for oxidation. For instance, N-oxidation of the imidazole moiety has been reported for similar imidazole antifungal drugs like miconazole (B906) under oxidative stress mediated by hydrogen peroxide. nih.gov

The characterization of autoxidation products of econazole nitrate has been a subject of research. pharxmonconsulting.com Understanding these degradation products is crucial for developing stable formulations and for setting appropriate specifications for the drug substance and its finished products.

Molecular Mechanisms of Action in Pathogenic Microorganisms in Vitro and Cellular Models

Ergosterol (B1671047) Biosynthesis Pathway Inhibition

The primary antifungal mechanism of econazole (B349626) nitrate (B79036) lies in its ability to disrupt the synthesis of ergosterol, a critical component of the fungal cell membrane. patsnap.comwithpower.com This sterol is analogous to cholesterol in mammalian cells and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. patsnap.comnih.gov

Specificity of Interaction with Lanosterol (B1674476) 14-alpha-Demethylase (CYP51)

Econazole specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase (CYP51). patsnap.comdrugbank.compatsnap.comdroracle.aiguidetopharmacology.orgdrugs.com This enzyme is essential for the conversion of lanosterol to ergosterol. patsnap.comdrugbank.compatsnap.comwikipedia.org The interaction is characterized by the binding of the econazole molecule, primarily through hydrophobic interactions, to the active site of the CYP51 enzyme. rcsb.org This binding prevents the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway. patsnap.compatsnap.comresearchgate.net Crystal structure analyses of human CYP51 in complex with econazole have revealed significant conformational changes in the enzyme upon ligand binding, highlighting the molecular basis for its inhibitory action. rcsb.org While econazole effectively inhibits the fungal enzyme, mammalian demethylase is less sensitive to its effects. drugs.com

Consequences of Ergosterol Depletion and Accumulation of Toxic Sterol Intermediates

The inhibition of CYP51 by econazole leads to a cascade of detrimental effects within the fungal cell. The primary consequence is the depletion of ergosterol from the cell membrane. patsnap.compatsnap.com This deficiency compromises the structural and functional integrity of the membrane. patsnap.com Simultaneously, the blockage of the biosynthetic pathway results in the accumulation of lanosterol and other 14-alpha-methylated sterol intermediates. researchgate.netnih.gov These accumulated sterols are toxic to the fungal cell and further disrupt membrane structure and function. nih.gov This dual blow of ergosterol depletion and toxic sterol accumulation is a key factor in the fungistatic and, at higher concentrations, fungicidal activity of econazole. nih.govnih.gov

Fungal Cell Membrane Disruption

Beyond the inhibition of ergosterol synthesis, econazole exerts a more direct and immediate effect on the fungal cell membrane.

Alterations in Membrane Permeability and Structural Integrity

The depletion of ergosterol and the incorporation of toxic sterol intermediates lead to significant alterations in the physical properties of the fungal cell membrane. patsnap.compatsnap.com These changes result in increased membrane permeability, causing the leakage of essential intracellular components, such as ions and small organic molecules, and ultimately leading to cell death. patsnap.comwithpower.comdrugbank.compatsnap.com Studies have demonstrated that at certain concentrations, econazole can cause complete release of intracellular contents, indicative of severe membrane damage. nih.gov

Effects on Intracellular Metabolic and Structural Components (In Vitro/Cellular)

Inhibition of Triglyceride and Phospholipid Biosynthesis

In Candida albicans, imidazole (B134444) antifungal agents like econazole, at concentrations that inhibit ergosterol biosynthesis (0.1 microM), also lead to a decrease in the ratio of unsaturated to saturated fatty acids when tested in living cells. nih.gov This alteration in fatty acid composition is believed to be a significant factor in growth inhibition. nih.gov

Modulation of Oxidative and Peroxidative Enzyme Activity

A key mechanism of econazole nitrate's fungicidal action involves the modulation of oxidative and peroxidative enzyme activities within the fungal cell. nih.govresearchgate.net This interference leads to the intracellular accumulation of toxic levels of hydrogen peroxide. researchgate.net The buildup of these reactive oxygen species (ROS) results in the destruction of intracellular organelles and ultimately leads to cellular necrosis and cell death. nih.govresearchgate.net The generation of ROS is a recognized consequence of exposure to various antifungal drugs and can be either detrimental to the fungus by causing damage to macromolecules or play a role in signaling pathways. nih.gov

The antioxidant systems of fungi, which include enzymes like catalases and peroxidases, are crucial for detoxifying ROS and coping with oxidative stress. ppjonline.orgfrontiersin.org By disrupting the activity of these protective enzymes, econazole nitrate enhances its own antifungal efficacy.

Interference with Nucleic Acid (RNA) and Protein Synthesis

Some antifungal agents are known to interfere with nucleic acid and protein synthesis. For instance, the antimetabolite flucytosine is converted within fungal cells to 5-fluorouracil, which disrupts fungal RNA biosynthesis. nih.gov While the primary mechanism of azoles like econazole is the inhibition of ergosterol synthesis, the broad-ranging cellular stress caused by membrane disruption and oxidative damage can indirectly impact processes like RNA and protein synthesis. ufrgs.br

Impact on Fungal Ultrastructural Morphology (e.g., Candida albicans Lytic Areas and Mitochondrial Changes)

Microscopic studies have revealed significant changes in the ultrastructural morphology of fungi treated with econazole and other imidazoles. In Candida albicans, treatment with econazole can induce mitochondrial cleavage or fragmentation. nih.gov At higher concentrations, this can progress to the development of swollen mitochondria or amorphous bodies. nih.gov These changes are observable with both fluorescence microscopy and transmission electron microscopy. nih.gov

Other ultrastructural alterations induced by imidazole antimycotics in C. albicans include the thickening of the cell wall and the accumulation of electron-dense vesicles within the wall. nih.gov Disruption of intracytoplasmic organelles is also a characteristic feature of exposure to higher concentrations of these drugs. nih.gov These morphological changes are a direct consequence of the biochemical disruptions caused by the antifungal agent, including the altered lipid biosynthesis and membrane damage. plos.org

Broader Pharmacological Activities (Beyond Antimycotic, Preclinical/In Vitro)

Beyond its established antifungal properties, (R)-econazole nitrate has demonstrated potential in other therapeutic areas, particularly in oncology, through its interaction with key cellular signaling pathways and enzymes.

Inhibition of the Phosphoinositide 3-Kinase (PI3K)/AKT Signaling Pathway in Cancer Cell Lines

Recent research has identified econazole as a novel inhibitor of the Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway, a critical pathway involved in the proliferation, survival, and differentiation of cancer cells. nih.govnih.gov Econazole has been shown to decrease the protein levels of phosphorylated AKT (p-AKT) and the anti-apoptotic protein Bcl-2 in non-small cell lung cancer (NSCLC) cell lines, such as H661 and A549. nih.govresearchgate.net This inhibition of the PI3K/AKT pathway leads to dose-dependent inhibition of cancer cell growth and the promotion of apoptosis. nih.govnih.gov

Furthermore, studies have demonstrated that econazole can reverse Adriamycin resistance in breast cancer cells by inhibiting the PI3K/AKT pathway. nih.gove-century.us It has also been found to reduce the expression of phosphorylated PI3K (pPI3K) and pAKT in gastric cancer cells, contributing to its cytotoxic effects. biomolther.org

Below is a table summarizing the effects of econazole on key proteins in the PI3K/AKT pathway in different cancer cell lines.

| Cell Line | Treatment Concentration | Effect on p-AKT | Effect on Bcl-2 | Reference |

| H661 (Large Cell Lung Cancer) | 1.25, 2.5, 5, 10 µM | Decreased | Decreased | researchgate.net |

| A549 (Adenocarcinoma) | 1.25, 2.5, 5, 10 µM | Decreased | Decreased | researchgate.net |

| MDA-MB-231/ADR (Adriamycin-Resistant Breast Cancer) | 1, 3, 10, 30 µM | Decreased | Decreased | nih.gove-century.us |

| MCF-7/ADR (Adriamycin-Resistant Breast Cancer) | 1, 3, 10, 30 µM | Decreased | Decreased | nih.gove-century.us |

| AGS (Gastric Cancer) | Dose-dependent | Decreased | Not specified | biomolther.org |

| SNU1 (Gastric Cancer) | Dose-dependent | Decreased | Not specified | biomolther.org |

Enzyme Inhibition Profiles (e.g., Cytochrome P450 Enzymes CYP3A4 and CYP2C9)

Econazole, as an azole antifungal agent, is known to interact with cytochrome P450 (CYP) enzymes. nih.govresearchgate.net These enzymes are crucial for the metabolism of a wide range of drugs and endogenous compounds. wikipedia.org Econazole is an inhibitor of CYP3A4, a major drug-metabolizing enzyme in humans. researchgate.net While potent inhibitors of CYP3A4 like ketoconazole (B1673606) and itraconazole (B105839) can cause significant drug-drug interactions, the inhibitory potential of other azoles varies. researchgate.net

The inhibition of CYP enzymes like CYP3A4 and CYP2C9 by azole antifungals is an important consideration in clinical practice due to the potential for altering the metabolism of co-administered drugs. nih.govresearchgate.net The table below indicates the inhibitory effects of various azole antifungals on key CYP enzymes.

| Azole Antifungal | CYP3A4 Inhibition | CYP2C9 Inhibition | Reference |

| Ketoconazole | Potent | Moderate | researchgate.net |

| Itraconazole | Potent | Weak | researchgate.net |

| Fluconazole (B54011) | Moderate (at doses ≥200 mg/day) | Potent | researchgate.net |

| Miconazole (B906) | Moderate | Potent | researchgate.net |

| Econazole | Inhibitor | Inhibitor | nih.govresearchgate.net |

Mechanisms of Antifungal Resistance Molecular and Cellular Level, Non Human Pathogen Models

Target Enzyme Alterations Leading to Resistance

A primary mechanism of resistance to azole antifungals involves modifications to the target enzyme, lanosterol (B1674476) 14α-demethylase, encoded by the ERG11 gene (also known as CYP51). nih.govfrontiersin.org These alterations can prevent or reduce the binding of econazole (B349626) to the enzyme, thereby diminishing its inhibitory effect.

Mutations and Polymorphisms in ERG11 (CYP51)

Point mutations within the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme. nih.govnih.gov These changes can alter the three-dimensional structure of the enzyme's active site, reducing its affinity for azole drugs like econazole. frontiersin.orgnih.gov Consequently, higher concentrations of the drug are required to inhibit the enzyme and suppress fungal growth. Studies in various fungal species have identified numerous mutations in ERG11 that confer azole resistance. nih.govnih.gov For instance, in Candida albicans, over 140 different amino acid substitutions in Erg11p have been reported in clinical isolates. nih.gov While many of these mutations are found in specific "hot spot" regions of the protein, the level of resistance conferred can vary depending on the specific substitution. nih.govnih.gov Some mutations may lead to high-level resistance to certain azoles while having a lesser effect on others. nih.gov

| Fungal Species | Reported ERG11 Mutations Associated with Azole Resistance | Reference |

| Candida albicans | A114S, Y132H, Y132F, K143R, Y257H | nih.gov |

| Candida tropicalis | Y132F, S154F, Y257H | mdpi.com |

| Aspergillus fumigatus | G54, L98, G138, M220, G448 | frontiersin.org |

| Cryptococcus neoformans | G344S | frontiersin.org |

Overexpression of Target Enzymes

Another significant mechanism of resistance is the overexpression of the ERG11 gene. nih.govfrontiersin.org This leads to an increased intracellular concentration of the lanosterol 14α-demethylase enzyme. nih.gov The elevated levels of the target enzyme can effectively titrate out the inhibitory effect of the azole drug, requiring a higher drug concentration to achieve a therapeutic effect. mdpi.com Overexpression of ERG11 is often a result of mutations in the promoter region of the gene or an increase in the gene's copy number. frontiersin.orgnih.gov This mechanism has been observed in various fungal pathogens and can contribute to broad-spectrum azole resistance. nih.govresearchgate.net

Efflux Pump Overexpression and Reduced Intracellular Drug Accumulation

Fungal cells can actively transport antifungal drugs out of the cell, thereby reducing the intracellular concentration of the drug below its effective level. This is a major mechanism of resistance and is mediated by two main families of transporter proteins: the ATP-Binding Cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govfrontiersin.org

Role of ATP-Binding Cassette (ABC) Transporters (e.g., Cdr1, Cdr2)

ABC transporters are a large family of membrane proteins that utilize the energy from ATP hydrolysis to move a wide variety of substrates across cellular membranes. biotechmedjournal.com In many fungal species, the overexpression of genes encoding ABC transporters, such as CDR1 (Candida Drug Resistance 1) and CDR2, is a well-established mechanism of azole resistance. nih.govfrontiersin.orgnih.gov These transporters can recognize and extrude a broad range of xenobiotics, including various azole antifungals. biotechmedjournal.com The upregulation of CDR1 and CDR2 leads to a decreased accumulation of econazole within the fungal cell, rendering the drug less effective. nih.govnih.gov The expression of these transporter genes is often controlled by specific transcription factors, and mutations in these regulatory genes can lead to the constitutive overexpression of the efflux pumps. nih.govmdpi.com

| Fungal Species | Key ABC Transporters in Azole Resistance | Reference |

| Candida albicans | Cdr1p, Cdr2p | nih.govnih.gov |

| Candida glabrata | CgCdr1p, CgCdr2p, CgSnq2p | biotechmedjournal.com |

| Candida dubliniensis | CdCdr1p | nih.gov |

| Aspergillus fumigatus | AtrF, AtrI | biotechmedjournal.com |

| Cryptococcus neoformans | CnAFR1 | nih.gov |

Role of Major Facilitator Superfamily (MFS) Transporters

MFS transporters represent another major class of efflux pumps involved in antifungal resistance. nih.govfrontiersin.org Unlike ABC transporters, MFS transporters typically utilize the proton motive force across the cell membrane to drive the efflux of substrates. biotechmedjournal.comoup.com In the context of azole resistance, the overexpression of specific MFS transporters, such as Mdr1 (Multidrug Resistance 1), has been shown to contribute to reduced drug susceptibility in several fungal pathogens. mdpi.comnih.gov Mdr1 can efflux certain azole drugs, thereby lowering their intracellular concentration. frontiersin.orgnih.gov Similar to ABC transporters, the expression of MFS transporter genes is regulated by specific transcription factors, and mutations in these regulators can lead to their overexpression and subsequent drug resistance. mdpi.com

Role of Biofilm Formation in Antifungal Resistance

Biofilms are structured communities of microbial cells that are attached to a surface and encased in a self-produced extracellular matrix. nih.gov The formation of biofilms is a significant virulence factor and contributes to antifungal resistance in many fungal pathogens. nih.govmdpi.com Fungi within a biofilm exhibit a markedly increased resistance to antifungal agents, including econazole, compared to their planktonic (free-floating) counterparts. dovepress.comwiley.com

Several factors contribute to the high level of drug resistance observed in biofilms. The dense extracellular matrix can act as a physical barrier, limiting the penetration of the antifungal drug into the deeper layers of the biofilm. nih.gov Additionally, the physiological state of the cells within the biofilm is altered. Cells in the lower layers of the biofilm may be in a slower-growing or stationary phase, making them less susceptible to drugs that target actively growing cells. nih.gov Furthermore, the expression of resistance-related genes, including those encoding efflux pumps, can be upregulated in biofilm-forming cells. mdpi.comoup.com The complex, three-dimensional structure of the biofilm creates a protected environment that allows the fungal cells to survive and persist in the presence of antifungal agents.

Stress Adaptation Pathways and Their Contribution to Resistance Phenotypes

The development of resistance to azole antifungals, including (R)-econazole nitrate (B79036), is intricately linked to the ability of fungi to adapt to drug-induced cellular stress. When a fungus is exposed to an agent like econazole, which primarily inhibits the ergosterol (B1671047) biosynthesis pathway, it experiences significant stress on its cell membrane. drugbank.commdpi.com This triggers a complex network of conserved stress response pathways that are crucial for survival and can promote the emergence of a stable resistant phenotype. mdpi.com

Key among these is the heat shock protein 90 (Hsp90) molecular chaperone system. researchgate.netbanglajol.info Hsp90 plays a central role in stabilizing a variety of client proteins, including components of other stress response cascades, allowing the fungus to manage cellular damage and adapt to the antifungal challenge. researchgate.netnih.govnih.gov Inhibition of Hsp90 has been shown to compromise the ability of fungi to develop resistance to azoles, highlighting its critical contribution. nih.gov

Other significant pathways that contribute to resistance include:

The Calcineurin Pathway: This calcium-dependent signaling cascade is a key regulator of fungal stress responses. It becomes activated by the membrane stress caused by azoles and helps maintain cellular homeostasis. researchgate.net

The Protein Kinase C (PKC) Cell Wall Integrity Pathway: This pathway senses cell wall and membrane damage and initiates compensatory mechanisms, such as reinforcing the cell wall, which helps the fungus withstand the effects of the antifungal agent. researchgate.net

The High Osmolarity Glycerol (HOG) Pathway: As a mitogen-activated protein kinase (MAPK) cascade, the HOG pathway is instrumental in responding to various environmental stresses, including the osmotic and oxidative stress that can be induced by antifungal drugs. researchgate.netnih.gov

Furthermore, exposure to fungicidal imidazoles like miconazole (B906), which is structurally related to econazole, can induce the production of endogenous reactive oxygen species (ROS). acs.orgnih.gov This leads to a state of oxidative stress. nih.govresearchgate.net Consequently, the fungus must upregulate its antioxidant defense mechanisms to survive. Metabolic adaptations that enhance the detoxification of ROS or alter cellular respiration are crucial for this survival and can contribute to the resistance phenotype. acs.orgtandfonline.com Studies in Saccharomyces cerevisiae have demonstrated that actively respiring mitochondria are a major source of drug-induced ROS, and deleting certain respiratory chain components can increase resistance to fungicidal agents. nih.gov In a non-fungal model, an econazole-resistant mutant of Mycobacterium tuberculosis exhibited a metabolic profile similar to that of the wild-type strain after drug treatment, suggesting that metabolic pre-adaptation to stress is a key resistance strategy. acs.org

Table 1: Key Stress Adaptation Pathways in Fungi and Their Role in Resistance to Azoles

| Stress Pathway | Key Components | Trigger | Contribution to Resistance Phenotype | Citations |

|---|---|---|---|---|

| Hsp90 Chaperone System | Hsp90, co-chaperones (e.g., Sgt1) | Drug-induced protein misfolding, thermal and cell membrane stress | Stabilizes key signaling proteins (e.g., calcineurin), enabling the fungus to buffer against drug-induced stress and promoting the evolution of drug resistance. | researchgate.netnih.govnih.gov |

| Calcineurin Pathway | Calcineurin (Cna1, Cnb1), FKBP12 | Increased intracellular Ca²⁺ levels, membrane stress | Regulates ion homeostasis and cell wall synthesis, essential for tolerance to azoles. Inhibition of calcineurin often increases azole susceptibility. | researchgate.net |

| PKC Cell Wall Integrity Pathway | Pkc1, Mkc1 (MAPK) | Cell membrane/wall damage | Activates compensatory cell wall synthesis (e.g., chitin) to counteract damage caused by ergosterol depletion. | researchgate.net |

| High Osmolarity Glycerol (HOG) Pathway | Hog1 (MAPK) | Osmotic stress, oxidative stress | Mediates adaptation to osmotic imbalances and oxidative damage resulting from antifungal action. | researchgate.netnih.gov |

| Oxidative Stress Response | Antioxidant enzymes (e.g., catalase, superoxide (B77818) dismutase), Yap1 transcription factor | Accumulation of Reactive Oxygen Species (ROS) | Detoxifies harmful ROS generated as a byproduct of drug action, preventing lethal cellular damage. | nih.govacs.orgnih.govresearchgate.net |

| Metabolic Adaptation | Glyoxylate cycle, mitochondrial respiration components | Altered energy demands, nutrient limitations, drug action | Shifts metabolic activity to cope with drug-induced stress and manage energy production and redox balance. | acs.orgtandfonline.com |

Cross-Resistance Patterns with Other Antifungal Classes in Fungal Isolates

Cross-resistance, where resistance to one antifungal agent confers resistance to other agents, is a significant clinical challenge. Within the azole class, cross-resistance is frequently observed due to shared mechanisms of action and resistance. nih.gov An isolate of Candida resistant to (R)-econazole nitrate is often resistant to other imidazoles (e.g., miconazole, clotrimazole) and may also show reduced susceptibility to triazoles (e.g., fluconazole (B54011), itraconazole). pifukezazhi.com

The molecular basis for this phenomenon typically involves one or both of the following mechanisms:

Alterations in the Drug Target: The primary target for all azoles is the enzyme lanosterol 14-α-demethylase, encoded by the ERG11 gene. drugbank.commdpi.com Point mutations in ERG11 can reduce the binding affinity of the enzyme for all azole drugs, leading to broad cross-resistance across the class. mdpi.commdpi.com Overexpression of the ERG11 gene, which increases the amount of the target enzyme, can also reduce the efficacy of various azoles. mdpi.commdpi.com

Increased Drug Efflux: Overexpression of genes encoding multidrug efflux pumps is a major mechanism of azole resistance. These pumps actively transport antifungal agents out of the fungal cell, preventing them from reaching their intracellular target. The ATP-binding cassette (ABC) transporters (e.g., Cdr1, Cdr2) and major facilitator superfamily (MFS) transporters (e.g., Mdr1) can have broad substrate specificities, leading to simultaneous resistance to multiple azoles. nih.gov

Studies have documented these patterns in various fungal isolates. A study of Candida albicans from infants with dermatocandidiasis identified isolates resistant to econazole, miconazole, clotrimazole (B1669251), and fluconazole, demonstrating clear cross-resistance among these azoles. pifukezazhi.com Another investigation of 100 clinical Candida isolates found that econazole and miconazole were generally more potent than fluconazole and itraconazole (B105839), but resistance patterns were variable among species. nih.govresearchgate.net For instance, a significant correlation has been found between the minimum inhibitory concentrations (MICs) of fluconazole and other azoles in C. albicans and Nakaseomyces glabratus, where isolates with reduced susceptibility to fluconazole also showed significantly higher MICs for econazole, miconazole, and itraconazole. asm.org

While cross-resistance is most common within the azole class, resistance mechanisms can sometimes impact susceptibility to other drug classes, although this is less frequent. For example, alterations in the sterol biosynthesis pathway downstream of Erg11p (e.g., mutations in ERG3) can lead to resistance to azoles and, in some cases, cross-resistance to polyenes like amphotericin B due to the depletion of ergosterol, the polyene target.

Table 2: Examples of Cross-Resistance Involving Econazole in Fungal Isolates

| Fungal Species | Isolates | Cross-Resistance Observed With | MIC Range for Econazole (μg/mL) | Notes and Mechanism | Citations |

|---|---|---|---|---|---|

| Candida albicans | 88 clinical isolates from infants | Miconazole, Clotrimazole, Fluconazole, Bifonazole | 0.25 - 32 | 3 isolates were resistant to econazole; 5 to miconazole, and 1 to fluconazole, suggesting a shared resistance mechanism. | pifukezazhi.com |

| Candida albicans | 47 clinical isolates | Miconazole, Itraconazole, Fluconazole | 0.016 - 16 | Econazole and miconazole showed greater activity (lower MIC₅₀/₉₀) than fluconazole and itraconazole. | nih.govresearchgate.net |

| Candida parapsilosis | 22 clinical isolates | Miconazole, Itraconazole, Fluconazole | 0.016 - 2 | Econazole demonstrated good activity against this species. | nih.govresearchgate.net |

| Nakaseomyces (Candida) glabratus | 15 clinical isolates | Miconazole, Itraconazole, Fluconazole | 0.032 - 16 | This species showed higher overall MIC values for all tested azoles compared to C. albicans. | nih.govresearchgate.net |

| Aspergillus spp. | 29 clinical isolates (corneal/contact lens) | Itraconazole, Voriconazole, Posaconazole | 0.25 - 32 | 93.1% of isolates were susceptible to econazole. Cross-resistance patterns among azoles were evident. | researchgate.net |

| Candida albicans | 152 clinical isolates (VVC) | Ketoconazole (B1673606), Clotrimazole, Miconazole, Itraconazole, Fluconazole | Not specified (ECOFF: 0.06 mg/L) | A significant correlation was found between the MICs of different azoles. Fluconazole non-wild-type isolates had higher MICs for other azoles. | asm.org |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purity, Impurity, and Enantiomeric Profiling

Chromatographic techniques are paramount in the analysis of (R)-econazole nitrate (B79036), providing powerful tools for separating complex mixtures and enabling detailed profiling of the compound. High-Performance Liquid Chromatography (HPLC) and Capillary Zone Electrophoresis (CZE) are two of the most prominent methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as a cornerstone in the analytical workflow for (R)-econazole nitrate, offering versatility for both quantitative analysis and purity assessment.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted method for the simultaneous determination of econazole (B349626) nitrate and its related impurities. researchgate.netresearchgate.net These methods are essential for quality control, ensuring that the concentration of the active pharmaceutical ingredient (API) is within specified limits and that impurities are below acceptable thresholds.

Several studies have detailed the development and validation of RP-HPLC methods for econazole nitrate. For instance, a method utilizing a C18 column with a gradient mobile phase of methanol (B129727) and water has been successfully employed to separate econazole nitrate from its main impurities, such as 4-chlorobenzyl alcohol and α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol, as well as preservatives like methylparaben and propylparaben (B1679720) in cream formulations. researchgate.netresearchgate.net Another stability-indicating HPLC method uses an RP-18 column with a mobile phase consisting of methanol, aqueous ammonium (B1175870) carbonate solution, and tetrahydrofuran. nih.gov

The selection of the stationary phase is critical. Columns such as Bondclone® C18, LiChrospher® C8, and Zorbax C8 have been effectively used. researchgate.netresearchgate.netjst.go.jp Detection is typically performed using a UV detector at wavelengths ranging from 220 nm to 230 nm. researchgate.netresearchgate.netjapsonline.com The use of an internal standard, such as miconazole (B906) nitrate or ethyl p-hydroxybenzoate, improves the accuracy and precision of the quantitative analysis. researchgate.net These methods demonstrate good linearity, accuracy, and precision, with recoveries often ranging from 97.9% to 102.3%. researchgate.net

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Bondclone® C18 (300 mm × 3.9 mm i.d., 10 μm) | LiChrospher® C8 (250mm x 4.6mm, 5µm) | Thermo Hypersil BDS C8 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of methanol and water | Gradient of A (phosphate acid, sodium hexanesulfone, water, acetonitrile (B52724), isopropanol) and B (phosphate acid, sodium hexanesulfone, water, methanol) | Gradient of 0.2% w/v phosphoric acid (pH 3.0) and methanol |

| Flow Rate | 1.4 mL/min | 1.0 mL/min | Not Specified |

| Detection | 220 nm | 227 nm | 225 nm (for EN and BA), 242 nm (for TA), 290 nm (for BHA) |

| Internal Standard | Miconazole nitrate | Ethyl p-hydroxybenzoate | Not Specified |

| Recovery | 97.9% to 102.3% | 101.5% (for econazole nitrate) | Not Specified |

| Correlation Coefficient (r) | > 0.99 | 0.9999 | Not Specified |

Table 1: Examples of RP-HPLC Methods for Econazole Nitrate Analysis researchgate.netrsc.org

In the analysis of complex matrices, such as creams and lotions, gradient elution is often necessary to achieve adequate separation of the analyte from excipients and degradation products. researchgate.netresearchgate.net A linear gradient elution, for example, transitioning from a higher aqueous phase composition to a higher organic phase composition, can effectively resolve multiple components in a single run.

One method employs a linear gradient of two mobile phases over 25 minutes to separate econazole nitrate, triamcinolone (B434) acetonide, and benzoic acid in a cream formulation. Another approach for analyzing econazole nitrate and its impurities in creams uses a gradient of methanol and water over a total run time of less than 15 minutes. researchgate.netresearchgate.net The optimization of the gradient profile, including the initial and final mobile phase compositions and the gradient time, is crucial for achieving the desired resolution and analysis time.

Since econazole possesses a chiral center, the separation of its enantiomers, (R)-econazole and (S)-econazole, is critical for determining the enantiomeric purity of this compound. Chiral HPLC is the primary technique for this purpose. wiley.comresearchgate.net

Direct enantioseparation can be achieved using chiral stationary phases (CSPs). Protein-based CSPs and cyclodextrin-based chiral columns, such as Astec Cyclobond, have proven effective. researchgate.netwiley.comresearchgate.net For instance, a method using an Astec Cyclobond column with a mobile phase of acetonitrile and water (containing 0.2% formic acid) achieved a resolution (Rs) of 2.29 for the enantiomers. researchgate.net Another study describes the use of various cellulose-derivative chiral columns (Chiralcel OD, OJ, OB, OK, OC, and OF) in normal phase mode with a mobile phase of hexane-2-propanol-diethylamine to resolve the enantiomers of econazole. researchgate.net

The development of a chiral HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers. researchgate.netresearchgate.net The ability to accurately quantify the undesired (S)-enantiomer is a key aspect of quality control for this compound.

| Parameter | Method 1 | Method 2 |

| Chiral Column | Astec Cyclobond (25 cm × 4.6 mm × 5 μm) | Chiralcel OD, OJ, OB, OK, OC, OF |

| Mobile Phase | Acetonitrile : Water (0.2% HCOOH) (20:80, v/v) | Hexane-2-propanol-diethylamine (425:74:1, v/v/v) |

| Detection | 220 nm | Not Specified |

| Resolution (Rs) | 2.29 | 0.17 to 3.90 |

| Separation Factor (α) | Not Specified | 1.07 to 2.50 |

Table 2: Examples of Chiral HPLC Methods for Econazole Enantioseparation researchgate.netresearchgate.net

Gradient Elution Optimization for Complex Matrices

Capillary Zone Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) offers a simple, fast, and cost-effective alternative to HPLC for the quantitative determination of econazole nitrate in pharmaceutical formulations. nih.gov A validated CZE method for analyzing econazole nitrate in creams utilizes a phosphate (B84403) buffer at pH 2.5 and a high applied voltage, resulting in a migration time of approximately 1.2 minutes for econazole nitrate. nih.gov

This CZE method demonstrates excellent accuracy and precision, with recoveries ranging from 98.1% to 102.5% and intra- and inter-day precision (RSD) better than 2.0%. nih.gov The detection and quantitation limits were found to be 1.85 and 5.62 µg/mL, respectively. nih.gov The use of an internal standard, such as imidazole (B134444), enhances the reliability of the method. nih.gov CZE can be considered a suitable technique for routine quality control analysis.

Spectroscopic Techniques for Identification and Quantification

Spectroscopic techniques play a vital role in the identification and, in some cases, the quantification of this compound. These methods are often used in conjunction with chromatographic techniques for comprehensive analysis.

Various spectroscopic methods are employed for the analysis of econazole nitrate. UV-Visible spectrophotometry is a common technique for quantification. ijpsr.comresearchgate.net For instance, a UV spectrometric method has been developed and validated for the quantification of econazole nitrate in a gel formulation, with analysis performed at 220 nm in methanol. ijpsr.com

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely used technique for the quantitative analysis of this compound. This method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution, a relationship described by the Beer-Lambert law.

For the analysis of econazole nitrate, several methods have been developed utilizing different solvents and detection wavelengths. A common approach involves dissolving the sample in a suitable solvent, such as methanol or a mixture of methanol and a buffer solution, and measuring the absorbance at a specific wavelength where the drug exhibits maximum absorption (λmax). ijpsr.comimpactfactor.org

One validated UV spectrometric method for quantifying econazole nitrate in a gel formulation utilized methanol as the solvent, with a detection wavelength of 220 nm. ijpsr.com Another approach employed a mixture of methanol and phosphate buffer (pH 7.4), with the λmax identified at 265 nm. ijpsr.com The choice of solvent and wavelength is critical to ensure sensitivity and to avoid interference from other components present in the sample matrix. For instance, in preformulation studies, the λmax of econazole has been observed at 267 nm. saspublishers.com The development of derivative spectrophotometry has also been explored to enhance the specificity of the analysis, with one study utilizing the first derivative spectrum at an analytical wavelength of 232 nm for econazole nitrate. uj.edu.pl

The simplicity, cost-effectiveness, and rapidity of UV-Vis spectrophotometry make it a valuable tool for routine quality control analysis of this compound in pharmaceutical dosage forms. ijpsr.comuj.edu.pl

Method Validation Parameters and Compliance with Regulatory Guidelines

Method validation is a critical process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. For pharmaceutical compounds like this compound, validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). ijpsr.comjptcp.com The following subsections detail the key validation parameters for analytical methods used to characterize and quantify this compound.

Specificity and Selectivity

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. core.ac.ukrsc.org In the context of this compound analysis, this means the method must be able to distinguish and quantify the active ingredient without interference from other substances.

For chromatographic methods like High-Performance Liquid Chromatography (HPLC), specificity is typically demonstrated by the resolution of the analyte peak from other peaks. rsc.org For instance, in a stability-indicating HPLC method, the econazole nitrate peak was well-resolved from its degradation products and other formulation excipients. rsc.org The use of a diode array detector (DAD) can further confirm peak purity, ensuring that the chromatographic peak corresponds to a single component. rsc.orgresearchgate.net In one HPLC method, the specificity was established by injecting a drug-free human plasma sample and observing no interfering peaks at the retention time of econazole and its internal standard. core.ac.uk

For spectrophotometric methods, specificity can be challenging due to potential spectral overlap. However, techniques like derivative spectrophotometry can enhance specificity by resolving overlapping spectra. uj.edu.pl

Linearity and Range

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. fda.gov

For this compound, linearity is typically established by preparing a series of standard solutions of known concentrations and plotting the analytical response (e.g., absorbance or peak area) against the concentration. The linearity is then evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the resulting calibration curve. A value close to 1 indicates a strong linear relationship.

Several validated methods for econazole nitrate have demonstrated excellent linearity over various concentration ranges. For example, a UV spectrophotometric method showed linearity in the concentration range of 2-10 μg/mL with an r² of 0.9988. ijpsr.com Another study reported a linear range of 20-100 μg/mL with an r² of 0.9984. ijpsr.com HPLC methods have also shown good linearity, with one study reporting a range of 0.3-0.8 mg/mL and a correlation coefficient of 0.9999. researchgate.net Another HPLC method demonstrated linearity from 1.5 to 300 μg/mL with a correlation coefficient greater than 0.9999. rsc.org

The following table summarizes linearity data from various studies:

Table 1: Linearity Data for this compound Analysis| Analytical Technique | Concentration Range | Correlation Coefficient (r) / Coefficient of Determination (r²) | Reference |

|---|---|---|---|

| UV Spectrophotometry | 2-10 µg/mL | r² = 0.9988 | ijpsr.com |

| UV Spectrophotometry | 20-100 µg/mL | r² = 0.9984 | ijpsr.com |

| HPLC | 0.3-0.8 mg/mL | r = 0.9999 | researchgate.net |

| HPLC-DAD | 1.5-300 µg/mL | >0.9999 | rsc.org |

| CZE | Not specified | r = 0.9995 | nih.gov |

| HPLC | 1.25-12.5 µg/mL | r = 0.9997 | google.com |

Accuracy and Precision (Intra-day and Inter-day)

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte added to a sample. fda.gov Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). fda.gov

For this compound, accuracy is commonly assessed by performing recovery studies at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). ijpsr.com Validated methods have shown high accuracy, with recoveries typically ranging from 97.9% to 102.5%. researchgate.netnih.gov

Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. Low RSD values indicate high precision. For intra-day and inter-day precision, the RSD is generally expected to be less than 2%. ijpsr.comnih.gov

The following table presents accuracy and precision data from published methods:

Table 2: Accuracy and Precision Data for this compound Analysis| Analytical Technique | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |

|---|---|---|---|---|

| HPLC | 97.9 - 102.3% | < 2.2% | < 2.2% | researchgate.netresearchgate.net |

| CZE | 98.1 - 102.5% | < 2.0% | < 2.0% | nih.gov |

| UV Spectrophotometry | 80 - 90% | < 2% | < 2% | ijpsr.com |

| HPLC | 101.5% (average) | Not specified | Not specified | researchgate.net |

| HPLC | 98.7 - 100.2% | < 1% | Not specified | nih.gov |

Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.govepa.gov

LOD and LOQ are often calculated based on the standard deviation of the response and the slope of the calibration curve. core.ac.uk For example, LOD can be calculated as 3.3 times the standard deviation of the y-intercept divided by the slope of the calibration curve, and LOQ as 10 times this value. core.ac.uk

Different analytical methods for this compound have varying LOD and LOQ values, reflecting their respective sensitivities. For instance, a capillary zone electrophoresis (CZE) method reported an LOD of 1.85 µg/mL and an LOQ of 5.62 µg/mL. researchgate.netnih.gov A sensitive RP-HPLC method for econazole in human plasma reported an LOD of 3.0 ng/mL and an LOQ of 8.0 ng/mL. core.ac.uk

The following table provides a summary of reported LOD and LOQ values:

Table 3: Detection and Quantitation Limits for this compound Analysis| Analytical Technique | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|

| CZE | 1.85 µg/mL | 5.62 µg/mL | researchgate.netnih.gov |

| RP-HPLC (in plasma) | 3.0 ng/mL | 8.0 ng/mL | core.ac.uk |

| HPLC-UV | 1.0 µg/mL | 5.0 µg/mL | nih.gov |

Advanced Formulation Strategies and Drug Delivery Systems Preclinical, in Vitro, and Ex Vivo Investigations

Nanocarrier-Based Drug Delivery Systems

Nanocarriers offer a promising approach to improve the solubility, stability, and skin penetration of (R)-econazole nitrate (B79036). These systems can encapsulate the drug, protecting it from degradation and facilitating its transport to the target site.

Microemulsions and Nanoemulsions for Enhanced Solubilization and Delivery

Microemulsions and nanoemulsions are colloidal dispersions that have been investigated for their potential to enhance the topical delivery of (R)-econazole nitrate. pharmaexcipients.comscispace.com These systems, composed of oil, water, and surfactants, can significantly increase the solubilization of poorly water-soluble drugs like econazole (B349626) nitrate. pharmaexcipients.comscispace.comresearchgate.netjddtonline.info

Nanoemulsions, which are thermodynamically stable and optically clear, are particularly suited for topical drug delivery due to their small droplet size, typically ranging from 20 to 200 nm. scispace.comresearchgate.net Studies have focused on developing oil-in-water (o/w) nanoemulsions to improve the solubility and permeability of econazole nitrate, which is classified as a Biopharmaceutical Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability. researchgate.netjapsonline.com

In one study, a nanoemulsion-enriched hydrogel of econazole nitrate was developed. japsonline.com The optimized nanoemulsion, composed of peppermint oil, Tween 40, and propylene (B89431) glycol, had a particle size of 80.57 nm. japsonline.com When incorporated into a hydrogel, this formulation demonstrated prolonged drug release over 8 hours, suggesting its potential as a promising delivery system. japsonline.com Another research effort designed nanoemulsions using oleic acid, Tween 20, and PEG 200 or PEG 400, which also showed potential as effective vehicles for topical delivery. researchgate.netjddtonline.info

Table 1: Characteristics of an Optimized this compound Nanoemulsion Formulation

| Parameter | Value |

| Oil Phase | Peppermint Oil (10% w/w) |

| Surfactant/Co-surfactant | Tween 40 / Propylene Glycol (10% w/w) |

| Particle Size | 80.57 nm |

| pH | 5.65 |

| Release Profile | Prolonged over 8 hours |

Vesicular Systems: Liposomes and Ethosomes for Topical Delivery

Vesicular systems, such as liposomes and ethosomes, represent another advanced strategy for the topical delivery of this compound. nih.govasianjpr.com Ethosomes, which are lipid vesicles containing a high concentration of ethanol (B145695), have shown particular promise in enhancing drug penetration into deeper skin layers. nih.govasianjpr.comdovepress.com

Research has demonstrated that ethosomal formulations of econazole nitrate can be optimized to achieve a small vesicle size and high entrapment efficiency. nih.govresearchgate.net One study reported an optimized ethosomal system with a vesicle size of 202.85 ± 5.10 nm and an entrapment efficiency of 81.05 ± 0.13%. nih.govresearchgate.net When incorporated into a Carbopol 934 NF gel, this formulation exhibited controlled release for 12 hours across rat skin. nih.govresearchgate.net The diffusion of the drug from the ethosomal gel was nearly twice as high as that from liposomal and hydroethanolic gels. nih.govresearchgate.net

The enhanced permeation of ethosomes is attributed to the presence of ethanol, which can increase the fluidity of skin lipids. dovepress.comresearchgate.net This "ethanol effect" is believed to facilitate the delivery of the encapsulated drug to deeper layers of the epidermis. researchgate.net

Table 2: Comparison of this compound Vesicular Formulations

| Formulation | Vesicle Size (nm) | Entrapment Efficiency (%) | Drug Diffusion |

| Optimized Ethosomal Gel | 202.85 ± 5.10 | 81.05 ± 0.13 | ~2-fold higher than liposomal gel |

| Liposomal Gel | Not specified | Not specified | Baseline |

| Hydroethanolic Gel | Not specified | Not specified | Baseline |

Polymeric Nanosponges and Cyclodextrin-Based Nanosponges for Sustained Release

Nanosponges, which are porous polymeric structures, have been explored as carriers for the sustained release of this compound. primescholars.comresearchgate.net These tiny, spherical particles contain cavities where drug molecules can be encapsulated, leading to improved solubility and prolonged release. primescholars.comnih.gov

Both polymeric and cyclodextrin-based nanosponges have been investigated. primescholars.comresearchgate.netekb.eg Polymeric nanosponges of econazole nitrate have been prepared using an emulsion solvent diffusion method and loaded into a hydrogel for topical application. primescholars.comresearchgate.net These formulations have been shown to provide sustained drug release, which could reduce the frequency of application and potential side effects. primescholars.comresearchgate.net The release rate can be controlled by adjusting the ratio of the cross-linking agent to the polymer. primescholars.com

Cyclodextrin-based nanosponges are formed by cross-linking cyclodextrins, which are cyclic oligosaccharides, to create a three-dimensional network. ekb.egmdpi.com These nanosponges are non-irritant, biodegradable, and can encapsulate a wide variety of molecules. ekb.eg Research has shown that formulations using HP-β-CD and Tween 80 can effectively enhance the release of econazole nitrate and reduce its agglomeration. ekb.eg

Polymeric Micelles for Improved Cutaneous Bioavailability

Polymeric micelles are self-assembling nanoscale structures formed from amphiphilic block copolymers. ijfmr.com They have emerged as a promising platform for delivering poorly water-soluble drugs to the skin. researchgate.net These systems can solubilize significant amounts of hydrophobic drugs within their core, leading to improved cutaneous bioavailability. ijfmr.comresearchgate.net

Studies have investigated the use of novel amphiphilic methoxy-poly(ethylene glycol)-hexyl substituted polylactide (MPEG-hexPLA) block copolymers to formulate aqueous micelle solutions of econazole nitrate. researchgate.netscirp.org In one study, econazole nitrate was incorporated into MPEG-dihexPLA micelles with an exceptionally high efficiency of 98.3%. researchgate.net The resulting micelles had hydrodynamic diameters between 70 and 165 nm. researchgate.net

Ex vivo skin transport studies using both porcine and human skin demonstrated that the econazole nitrate-loaded micelle formulation resulted in significantly higher drug deposition compared to a commercial liposomal cream. researchgate.netscirp.org Specifically, the micellar formulation led to a more than 13-fold increase in econazole deposition in porcine skin. researchgate.net This enhanced delivery is attributed to the small size of the micelles and their ability to improve the drug's bioavailability in the skin. researchgate.netscirp.orgnih.gov

Table 3: Skin Deposition of this compound from Different Formulations

| Formulation | Skin Type | Deposition (µg/cm²) |

| MPEG-dihexPLA Micelles | Porcine | 22.8 ± 3.8 |

| Commercial Liposomal Cream | Porcine | 1.7 ± 0.6 |

| MPEG-dihexPLA Micelles | Human | 11.3 ± 1.6 |

| Commercial Liposomal Cream | Human | 1.5 ± 0.4 |

Solid-State Modification for Solubility and Dissolution Enhancement

Modifying the solid-state properties of this compound is another key strategy to improve its solubility and dissolution rate.

Co-crystal Formulations and Their Physicochemical Characterization

Co-crystallization is a technique used to enhance the solubility and dissolution of poorly water-soluble drugs by forming a crystalline structure with a co-former, such as an amino acid or a carboxylic acid. ijpsr.comijpsr.com This approach has been applied to econazole nitrate to improve its aqueous solubility. ijpsr.comijpsr.com

Co-crystals of econazole nitrate have been fabricated using a liquid-based grinding method. ijpsr.comijpsr.com These co-crystals, when incorporated into a topical gel, have shown good in-vitro dissolution and ex-vivo permeability. ijpsr.comijpsr.com Physicochemical characterization using techniques such as Fourier transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) is crucial to confirm the formation of the co-crystal and to evaluate its properties. ijpsr.comgoogle.com

A novel econazole nitrate compound crystal has been identified with characteristic diffraction peaks at 2θ values of 10.1°, 10.6°, 14.8°, 15.4°, 16.9°, 19.8°, 20.4°, 26.7°, 29.8°, 30.3°, and 33.4° in its X-ray powder diffraction pattern. google.com This new crystal form has demonstrated higher water solubility compared to the original form of econazole nitrate. google.com

Inclusion Complexes (e.g., with Beta-Cyclodextrin) for Solubility and Stability